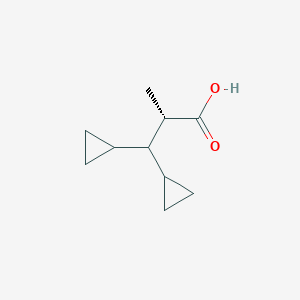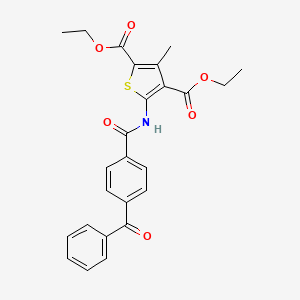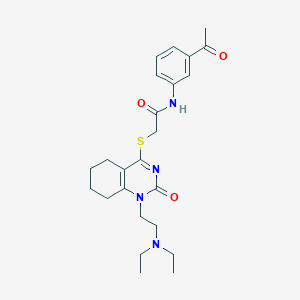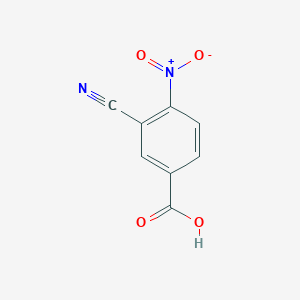
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the serotonin 2A receptor and is known for its psychedelic effects. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
Mécanisme D'action
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is a potent agonist of the serotonin 2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in altered neuronal activity and the subjective effects of the drug.
Biochemical and Physiological Effects:
The subjective effects of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea are similar to those of other psychedelics, including altered perception, hallucinations, and changes in mood and thought. The compound has also been shown to increase heart rate and blood pressure, and may have other physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea in laboratory experiments is its high potency and selectivity for the serotonin 2A receptor, which allows researchers to study the effects of receptor activation with greater precision. However, the compound's high potency also makes it difficult to work with, and there are concerns about its potential toxicity.
Orientations Futures
There are many potential directions for future research on 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea and other psychedelics. Some possible areas of study include the role of serotonin receptors in psychiatric disorders, the use of psychedelics as therapeutic agents, and the development of new drugs that target the serotonin system. However, further research is needed to fully understand the effects of these compounds and their potential risks and benefits.
Méthodes De Synthèse
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea involves the condensation of 2-(4-methoxyphenyl)acetonitrile with 1-(1-ethyl-1H-indol-3-yl)propan-2-amine, followed by the reduction of the resulting imine with sodium borohydride. The urea derivative is obtained by treating the resulting amine with phosgene.
Applications De Recherche Scientifique
The unique pharmacological properties of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea have made it a popular research tool for scientists studying the serotonin 2A receptor and its role in various physiological and pathological processes. The compound has been used in studies of neuronal signaling, synaptic plasticity, and the effects of serotonin receptor agonists on behavior.
Propriétés
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-23-14-18(17-6-4-5-7-19(17)23)22-20(24)21-13-12-15-8-10-16(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHGLVHUMBRIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2455216.png)

![3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine](/img/structure/B2455218.png)
![5-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]oxolan-2-one](/img/structure/B2455223.png)


![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)
![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455232.png)



![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)